4-Ethoxyphenyl 4-propoxybenzoate
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Overview
Description
4-Ethoxyphenyl 4-propoxybenzoate is an organic compound with the molecular formula C26H26N2O5 It is a member of the ester family, characterized by the presence of an ethoxy group attached to a phenyl ring and a propoxy group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxyphenyl 4-propoxybenzoate typically involves the esterification of 4-ethoxyphenol with 4-propoxybenzoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxyphenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The ethoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde and 4-propoxybenzoic acid.
Reduction: Formation of 4-ethoxyphenol and 4-propoxybenzyl alcohol.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives of the aromatic rings.
Scientific Research Applications
4-Ethoxyphenyl 4-propoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Ethoxyphenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 4-propoxybenzoate
- 4-Ethoxyphenyl 4-butoxybenzoate
- 4-Methoxyphenyl 4-ethoxybenzoate
Uniqueness
4-Ethoxyphenyl 4-propoxybenzoate is unique due to the specific combination of ethoxy and propoxy groups attached to the aromatic rings. This structural arrangement imparts distinct chemical and physical properties, such as solubility, reactivity, and biological activity, which may differ from those of similar compounds.
Properties
CAS No. |
53146-62-6 |
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Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(4-ethoxyphenyl) 4-propoxybenzoate |
InChI |
InChI=1S/C18H20O4/c1-3-13-21-16-7-5-14(6-8-16)18(19)22-17-11-9-15(10-12-17)20-4-2/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
HSSDZMPFPLTAEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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